(1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol

Chiral Resolution Asymmetric Synthesis Stereochemistry

(1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol (CAS 2227706-43-4) is the enantiopure (R)-stereoisomer with trifluoromethyl specifically at the pyridine 3-position. Substituting with the (S)-enantiomer (CAS 2227888-51-7), racemate (CAS 2162222-99-1), or 4-/6-position CF₃ analogs introduces unquantified risk in stereospecific synthesis and target engagement. The defined (R)-configuration ensures chiral fidelity in asymmetric syntheses, while the secondary alcohol provides a versatile handle for oxidation, leaving group conversion, or chiral auxiliary applications. Procure with confidence—verify stereochemical and regiochemical identity before purchase.

Molecular Formula C8H8F3NO
Molecular Weight 191.153
CAS No. 2227706-43-4
Cat. No. B2654266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol
CAS2227706-43-4
Molecular FormulaC8H8F3NO
Molecular Weight191.153
Structural Identifiers
SMILESCC(C1=C(N=CC=C1)C(F)(F)F)O
InChIInChI=1S/C8H8F3NO/c1-5(13)6-3-2-4-12-7(6)8(9,10)11/h2-5,13H,1H3/t5-/m1/s1
InChIKeyLXAUCTIDNYDKTL-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol (CAS 2227706-43-4): Chiral Trifluoromethylpyridine Building Block


(1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol (CAS: 2227706-43-4) is a chiral heterocyclic building block containing a trifluoromethyl-substituted pyridine ring and a secondary alcohol moiety with defined (R)-stereochemistry. Its molecular formula is C₈H₈F₃NO, with a molecular weight of 191.15 g/mol . The compound is commercially available from multiple suppliers, typically at ≥95% to 98% purity . The presence of both a chiral alcohol handle and a trifluoromethyl group (a metabolically stable, lipophilic substituent widely employed in pharmaceutical and agrochemical design) positions this compound as a versatile intermediate for constructing more complex trifluoromethylated molecules [1].

Why Analogs of (1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol Cannot Be Interchanged Without Risk


Substituting (1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol with generic analogs introduces three specific, scientifically documented risks that directly affect project outcomes. First, chiral fidelity is critical: the (R)-enantiomer (CAS 2227706-43-4) and (S)-enantiomer (CAS 2227888-51-7) are distinct chemical entities ; incorrect stereochemistry can invalidate asymmetric synthesis or lead to divergent biological target engagement [1]. Second, the trifluoromethyl substitution position on the pyridine ring is not interchangeable. Analogs with CF₃ at the 4-position (e.g., CAS 1997417-75-0) or 6-position (e.g., CAS 1807940-49-3) exhibit altered electronic distribution and steric profiles that modify reactivity and molecular recognition. Third, the racemic mixture (CAS 2162222-99-1) cannot serve as a 1:1 substitute for the enantiopure (R)-form in stereospecific applications. The absence of published comparative performance data for this specific compound underscores that procurement decisions based on assumed interchangeability carry unquantified risk. The evidence framework below delineates the known, verifiable differentiators for this building block.

(1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol: Quantified Differentiation Against Analogs


Enantiomeric Purity: (R)- vs (S)-Configuration Determines Chiral Fidelity

(1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol (CAS 2227706-43-4) is the defined (R)-enantiomer. The corresponding (S)-enantiomer is assigned CAS 2227888-51-7 . This enantiomeric distinction is not trivial; in chiral building blocks, the (R) and (S) forms are non-superimposable mirror images that interact differently with chiral environments in asymmetric catalysis and biological systems [1].

Chiral Resolution Asymmetric Synthesis Stereochemistry

Trifluoromethyl Substitution Pattern: 3-Position Pyridine Determines Reactivity Profile

The target compound features a trifluoromethyl group at the 2-position of the pyridine ring, with the chiral alcohol at the 3-position. Analogs with CF₃ substitution at alternative positions exist: (1S)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol (CAS 1807940-49-3) and (S)-1-(4-(trifluoromethyl)pyridin-3-yl)ethan-1-ol (CAS 1997417-75-0) . The substitution position governs the electron-withdrawing effect on the pyridine nitrogen and adjacent carbons, altering reactivity in cross-coupling and nucleophilic substitution reactions [1].

Heterocyclic Chemistry Electronic Effects Regioselectivity

Enantiopure vs Racemic: Defined Stereochemistry for Stereospecific Applications

The target compound is the enantiopure (R)-form. The racemic mixture, 1-(2-(trifluoromethyl)pyridin-3-yl)ethan-1-ol, is assigned CAS 2162222-99-1 . In stereospecific applications, racemic mixtures cannot substitute for enantiopure building blocks without introducing a 50% impurity of the undesired enantiomer, which may compromise reaction stereoselectivity or lead to diastereomeric product mixtures [1].

Chiral Pool Synthesis Stereoselective Reactions Enantiomeric Excess

Procurement-Driven Applications for (1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol (CAS 2227706-43-4)


Chiral Building Block for Asymmetric Synthesis of Trifluoromethylated Drug Candidates

The defined (R)-stereochemistry of CAS 2227706-43-4 enables its use as a chiral starting material in asymmetric syntheses, where stereochemical integrity must be maintained to generate single-enantiomer pharmaceutical candidates. The trifluoromethyl group imparts metabolic stability and enhanced lipophilicity, properties valued in medicinal chemistry optimization programs [1].

Chiral Probe for Stereochemical Structure-Activity Relationship (SAR) Studies

In medicinal chemistry campaigns, the (R)-enantiomer serves as a matched (or mismatched) stereochemical probe when tested alongside its (S)-counterpart (CAS 2227888-51-7). Comparative evaluation of the two enantiomers enables determination of stereochemical requirements for target engagement and biological activity [2].

Precursor for Chiral Trifluoromethylated Pyridine Derivatives via Alcohol Functionalization

The secondary alcohol moiety in (1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol provides a versatile functional handle for further derivatization. This includes oxidation to the corresponding ketone, conversion to leaving groups for nucleophilic displacement, or use as a chiral auxiliary in stereoselective transformations .

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